molecular formula C18H17NO4 B8755513 2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid CAS No. 49742-68-9

2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid

Cat. No. B8755513
CAS RN: 49742-68-9
M. Wt: 311.3 g/mol
InChI Key: XUYADCDXDRMDEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

49742-68-9

Product Name

2-(2-Hydroxy-4-pyrrolidinylbenzoyl)benzoic acid

Molecular Formula

C18H17NO4

Molecular Weight

311.3 g/mol

IUPAC Name

2-(2-hydroxy-4-pyrrolidin-1-ylbenzoyl)benzoic acid

InChI

InChI=1S/C18H17NO4/c20-16-11-12(19-9-3-4-10-19)7-8-15(16)17(21)13-5-1-2-6-14(13)18(22)23/h1-2,5-8,11,20H,3-4,9-10H2,(H,22,23)

InChI Key

XUYADCDXDRMDEV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC(=C(C=C2)C(=O)C3=CC=CC=C3C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 14.8 g (0.1 mole) of phthalic anhydride, 16.3 g (0.1 mole) of 100 percent 3-pyrrolidinophenol and 50.0 ml of 1,2-dichloroethane was maintained at approximately 40° C. for approximately twenty-four hours, at approximately 60° C. for approximately twenty-four hours and at reflux temperature for approximately twelve hours. After cooling the reaction mixture to ambient temperature, the solid which precipitated was collected by filtration and washed with 500.0 ml of 1,2-dichloroethane. The solid was dissolved in dilute aqueous soduim hydroxide, the resulting mixture was filtered to remove insolubles. The filtrate was adjusted to pH 7.0 with the addition of glacial acetic acid and the solid tar-like material which formed was collected by filtration. To the filtrate an additional amount of glacial acetic acid was added. The solid which precipitated was collected by filtration, washed with water and dried to obtain 11.3 g of 2-(2-hydroxy-4-pyrrolidinophenyl)carbonylbenzoic acid, a pale pink-colored solid which melted at 190°-192° C. To the filtrate there was added an additional portion of glacial acetic acid and the solid which was collected by filtration, washed with water and dried to obtain 0.3 g a pale yellow-colored crystals of the desired product which melted at 193°-195° C. The infrared spectra of the two solids were identical having significant maxima at 1100 cm-1 (C=O;m). The nuclear magnetic spectra were consistent with the assigned structure.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

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